An In-depth Technical Guide to MTX Fluorescein Triammonium Salt
An In-depth Technical Guide to MTX Fluorescein Triammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX Fluorescein Triammonium Salt is a fluorescently labeled conjugate of methotrexate (MTX), a potent antifolate drug widely used in chemotherapy and for the treatment of autoimmune diseases. This specialized formulation incorporates a fluorescein molecule, rendering it fluorescent, and utilizes triammonium salt to enhance its aqueous solubility.[1] The fluorescent properties of this compound make it an invaluable tool for a variety of research applications, including the study of drug resistance mechanisms, cellular uptake and transport, and the visualization of its target enzyme, dihydrofolate reductase (DHFR).[2] This guide provides a comprehensive overview of the technical details, experimental applications, and underlying biochemical principles related to MTX Fluorescein Triammonium Salt.
Physicochemical Properties
A thorough understanding of the physicochemical properties of MTX Fluorescein Triammonium Salt is crucial for its effective use in experimental settings. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₅₄N₁₄O₉S | [3] |
| Molecular Weight | 979.08 g/mol | [1][3][4] |
| Excitation Wavelength (λex) | ~496 nm | [3][4][5][6][7] |
| Emission Wavelength (λem) | ~516 nm | [3][4][5][6][7] |
| Appearance | Yellow to Orange Solid | [3][4] |
| Solubility | Soluble in aqueous buffers (pH > 6.5), DMF, and DMSO.[3][4] The triammonium salt formulation is specifically designed to improve solubility in aqueous solutions.[1] | |
| Storage and Handling | Store desiccated and protected from light at -20°C.[3] Handle with appropriate personal protective equipment, as methotrexate is a cytotoxic agent.[8] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of methotrexate, and by extension its fluorescent conjugate, is the competitive inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a critical enzyme in the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[10][11][12][13] By binding to DHFR with high affinity, methotrexate blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of downstream folate cofactors and subsequent inhibition of DNA synthesis and cell proliferation.[10][11][12]
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of methotrexate.
Caption: Methotrexate competitively inhibits DHFR, disrupting DNA and RNA synthesis.
Experimental Protocols
MTX Fluorescein Triammonium Salt is a versatile tool for a range of experimental applications. Below are detailed methodologies for some of its key uses.
Synthesis and Characterization of Fluorescein-Methotrexate Conjugate
This protocol provides a general workflow for the synthesis and purification of a fluorescein-methotrexate conjugate.
Caption: Workflow for the synthesis and characterization of fluorescein-methotrexate.
Methodology:
-
Activation of Methotrexate: Methotrexate is dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A carboxyl-activating agent, such as a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is added to activate the carboxyl groups of methotrexate.[3]
-
Conjugation Reaction: Fluorescein isothiocyanate (FITC) is added to the activated methotrexate solution. The reaction is allowed to proceed at room temperature with stirring, protected from light.
-
Purification: The resulting fluorescein-methotrexate conjugate is purified from unreacted starting materials and byproducts. This can be achieved using techniques such as column chromatography (e.g., DEAE-cellulose) or high-performance liquid chromatography (HPLC).[14]
-
Characterization:
-
Purity: The purity of the final product is assessed by analytical HPLC or thin-layer chromatography (TLC).[14]
-
Identity: The chemical identity and successful conjugation are confirmed by mass spectrometry to verify the molecular weight and potentially by nuclear magnetic resonance (NMR) spectroscopy.
-
Biological Activity: The biological activity of the conjugate is confirmed by its ability to inhibit DHFR in an in vitro enzyme assay.[14]
-
Analysis of DHFR Levels and Drug Resistance by Flow Cytometry
This protocol outlines a method to quantify intracellular DHFR levels, which is often correlated with methotrexate resistance, using flow cytometry.[9][15]
References
- 1. Characterization by flow cytometry of fluorescein-methotrexate transport in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate Conjugates - Biotium [biotium.com]
- 3. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein-methotrexate transport in rat choroid plexus analyzed using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate, Fluorescein, triammonium Salt (Fluorescein Methotrexate) 1 mg | Buy Online [thermofisher.com]
- 6. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Diagram of folate and one-carbon metabolism in mammalian organisms [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and efficient isolation procedure for gamma-linked fluorescein methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization by flow cytometry and fluorescein-methotrexate labeling of hydrophilic and lipophilic antifolate resistance in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A fluorescein-methotrexate-based flow cytometric bioassay for measurement of plasma methotrexate and trimetrexate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
